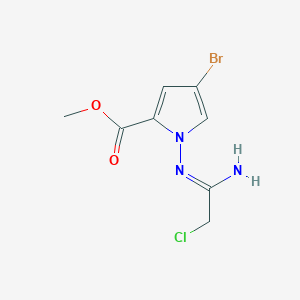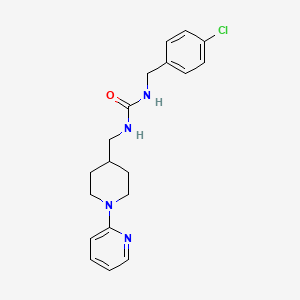![molecular formula C26H23N3O B2965802 N-([2,4'-bipyridin]-4-ylmethyl)-3,3-diphenylpropanamide CAS No. 2034305-67-2](/img/structure/B2965802.png)
N-([2,4'-bipyridin]-4-ylmethyl)-3,3-diphenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-([2,4’-bipyridin]-4-ylmethyl)-3,3-diphenylpropanamide is an organic compound that features a bipyridine moiety linked to a diphenylpropanamide structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and materials science. The bipyridine unit is known for its ability to form stable complexes with transition metals, making it a valuable ligand in coordination chemistry.
Mecanismo De Acción
Target of Action
Similar compounds have been known to target mitogen-activated protein kinase 10 . This protein plays a crucial role in various processes such as neuronal proliferation, differentiation, migration, and programmed cell death .
Pharmacokinetics
Pharmacokinetics is crucial as it determines the onset, duration, and intensity of a drug’s effect .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-3,3-diphenylpropanamide typically involves the following steps:
Formation of the Bipyridine Moiety: The bipyridine unit can be synthesized through the coupling of pyridine derivatives.
Attachment of the Bipyridine to the Diphenylpropanamide: The bipyridine moiety is then linked to the diphenylpropanamide structure through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of N-([2,4’-bipyridin]-4-ylmethyl)-3,3-diphenylpropanamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-([2,4’-bipyridin]-4-ylmethyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form bipyridinium salts, which are useful in redox chemistry.
Reduction: Reduction of the bipyridine unit can lead to the formation of dihydrobipyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the bipyridine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Bases like sodium hydride or potassium carbonate are employed to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Bipyridinium salts.
Reduction: Dihydrobipyridine derivatives.
Substitution: Various substituted bipyridine derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-([2,4’-bipyridin]-4-ylmethyl)-3,3-diphenylpropanamide has several scientific research applications:
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative that also forms stable metal complexes.
4,4’-Bipyridine: Another bipyridine isomer with similar coordination properties.
Phenanthroline: A related compound with a similar ability to form metal complexes.
Uniqueness
N-([2,4’-bipyridin]-4-ylmethyl)-3,3-diphenylpropanamide is unique due to its combination of a bipyridine moiety with a diphenylpropanamide structure. This dual functionality allows it to participate in a wider range of chemical reactions and form more diverse complexes compared to simpler bipyridine derivatives .
Propiedades
IUPAC Name |
3,3-diphenyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O/c30-26(18-24(21-7-3-1-4-8-21)22-9-5-2-6-10-22)29-19-20-11-16-28-25(17-20)23-12-14-27-15-13-23/h1-17,24H,18-19H2,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBWVEHTYWTOQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(6-Chloro-3-pyridinyl)methyl]-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine](/img/structure/B2965719.png)
![Ethyl 5-(3-methylbenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2965721.png)

![1-methyl-3-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2965723.png)
![N-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2965724.png)

![1-[(5-Chloropyrazin-2-yl)methyl]-3-(4-methylcyclohexyl)urea](/img/structure/B2965727.png)
![Methyl 5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2965730.png)
![3-(Oxan-4-yl)-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl fluoride](/img/structure/B2965731.png)
![2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylbenzenesulfonamide](/img/structure/B2965732.png)


![N-(4-ethoxyphenyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2965739.png)
![N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2965741.png)
